Superior Catalytic Additive Performance: 2-Ethylhexanoic Acid vs. Seven Other Carboxylic Acids in Aromatic Hydroxylation
In a comparative study of eight carboxylic acids as additives for the [(PDP)Fe(OTf)₂] catalyst in benzene hydroxylation with H₂O₂, 2-ethylhexanoic acid (2-EHA) outperformed all linear and branched analogs. The 2-EHA-containing system achieved the highest substrate conversion and the highest selectivity for oxygen incorporation into the aromatic ring (>99%) [1]. This quantitative superiority establishes 2-EHA as the preferred additive for maximizing yield and minimizing byproduct formation in this biomimetic oxidation system.
| Evidence Dimension | Catalytic Additive Efficiency in Aromatic Hydroxylation |
|---|---|
| Target Compound Data | >99% selectivity for ring-oxygenated products; highest substrate conversion among eight acids tested [1] |
| Comparator Or Baseline | Seven other carboxylic acids (linear and branched, e.g., acetic acid, pivalic acid) [1] |
| Quantified Difference | 2-EHA achieved the highest conversion and >99% selectivity; other acids showed lower conversion and/or selectivity [1] |
| Conditions | Benzene + H₂O₂, [(PDP)Fe(OTf)₂] catalyst, 25°C, CH₃CN solvent [1] |
Why This Matters
For procuring catalytic systems where high product purity and yield are critical, this evidence demonstrates that 2-EHA is quantitatively superior to alternative carboxylic acid additives.
- [1] Talsi, E. P.; Bryliakov, K. P. Effect of different carboxylic acids on the aromatic hydroxylation with H₂O₂ in the presence of an iron aminopyridine complex. J. Organomet. Chem. 2018, 871, 130-134. View Source
